5-Methylpyridine-2-carbonitrile
Overview
Description
5-Methylpyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2. It is also known by other names such as 2-cyano-5-methylpyridine, 5-methylpicolinonitrile, and 2-Pyridinecarbonitrile . It has a molecular weight of 118.14 g/mol .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-2-carbonitrile consists of a pyridine ring with a methyl group attached to the 5th carbon and a nitrile group attached to the 2nd carbon . The InChI string representation of the molecule isInChI=1S/C7H6N2/c1-6-2-3-7 (4-8)9-5-6/h2-3,5H,1H3
. Chemical Reactions Analysis
A study has reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . The study reports that whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methylpyridine-2-carbonitrile include a molecular weight of 118.14 g/mol, XLogP3 of 1.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 0, Exact Mass of 118.053098200 g/mol, Monoisotopic Mass of 118.053098200 g/mol, and Topological Polar Surface Area of 36.7 Ų .Scientific Research Applications
Spectroscopic Analysis and Optical Properties
5-Methylpyridine-2-carbonitrile and its derivatives have been a subject of interest in spectroscopic analysis and optical studies. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a derivative of 5-Methylpyridine-2-carbonitrile, was analyzed using X-ray, IR, NMR, and electronic spectroscopy. Its optical properties were investigated through UV–vis absorption and fluorescence spectroscopy, showing absorption and fluorescence maxima at specific wavelengths (Jukić et al., 2010). Similarly, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was synthesized and analyzed through various spectroscopic methods, contributing to the understanding of the structural and spectral properties of such compounds (Tranfić et al., 2011).
Non-Linear Optical Property Study
5-Methylpyridine-2-carbonitrile derivatives have also been studied for their non-linear optical properties. For instance, the compound 6-Amino-2-methylpyridine-3-carbonitrile was examined for its optimized geometric structure, photophysical properties, and non-linear optical properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) (Sakthi et al., 2017).
Corrosion Inhibition
Several studies have focused on the application of 5-Methylpyridine-2-carbonitrile derivatives as corrosion inhibitors. For example, pyrazolopyridine derivatives were synthesized and investigated for their effect on the corrosion of mild steel, showing potential as corrosion inhibitors (Dandia et al., 2013). Additionally, pyranopyrazole derivatives were examined for their inhibition efficiency in protecting mild steel in acidic solutions (Yadav et al., 2016).
Cytotoxic Activity and Antiproliferative Effects
Certain derivatives of 5-Methylpyridine-2-carbonitrile have been synthesized and screened for their cytotoxic activities against various cancer cell lines, demonstrating promising antiproliferative effects (Al‐Refai et al., 2019).
Adsorption and Removal of Heavy Metal Ions
5-Methylpyridine-2-carbonitrile derivatives have been utilized in the preparation of adsorbents for the removal of heavy metal ions from aqueous solutions. For example, 5-aminopyridine-2-tetrazole-functionalized polystyrene resin was prepared and used for the adsorption of Cu(II), Pb(II), and Hg(II), showing effective removal capabilities (Zhang et al., 2014).
Safety And Hazards
5-Methylpyridine-2-carbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
5-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEQVZZZYLHNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167285 | |
Record name | 5-Methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-2-carbonitrile | |
CAS RN |
1620-77-5 | |
Record name | 5-Methyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpicolinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLPICOLINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTZ4BG8Z8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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